Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C22H28N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced pyrroloquinoxaline compounds.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-pentyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Similar structure but with an ethyl ester group.
2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylic acid ethyl ester: Similar structure but with a carboxylic acid group.
Uniqueness
Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific ester and amino group configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
pentyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H28N4O2/c1-2-3-9-14-28-22(27)18-19-21(25-17-13-8-7-12-16(17)24-19)26(20(18)23)15-10-5-4-6-11-15/h7-8,12-13,15H,2-6,9-11,14,23H2,1H3 |
InChI Key |
RDXSNZCRELIMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |
Origin of Product |
United States |
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